Cas no 1805664-51-0 (Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate)

Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate is a fluorinated aromatic ester with a multifunctional structure, incorporating cyano, difluoromethoxy, and trifluoromethylthio substituents. Its unique combination of electron-withdrawing groups enhances reactivity in synthetic applications, particularly in the construction of heterocycles or agrochemical intermediates. The difluoromethoxy and trifluoromethylthio moieties contribute to improved metabolic stability and lipophilicity, making it valuable in medicinal chemistry and crop protection research. The ethyl ester group offers versatility for further derivatization, such as hydrolysis or transesterification. This compound is suited for use in organofluorine chemistry, where its structural features enable precise tuning of physicochemical properties in target molecules.
Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate structure
1805664-51-0 structure
Product name:Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate
CAS No:1805664-51-0
MF:C13H10F5NO3S
MW:355.280419826508
CID:4944569

Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate
    • Inchi: 1S/C13H10F5NO3S/c1-2-21-10(20)5-7-3-9(23-13(16,17)18)4-8(6-19)11(7)22-12(14)15/h3-4,12H,2,5H2,1H3
    • InChI Key: KZCMIPBCUHXBFJ-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C#N)C(=C(C=1)CC(=O)OCC)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 451
  • XLogP3: 4.4
  • Topological Polar Surface Area: 84.6

Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015021693-250mg
Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate
1805664-51-0 97%
250mg
494.40 USD 2021-06-18
Alichem
A015021693-1g
Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate
1805664-51-0 97%
1g
1,475.10 USD 2021-06-18
Alichem
A015021693-500mg
Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate
1805664-51-0 97%
500mg
839.45 USD 2021-06-18

Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate Related Literature

Additional information on Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate

Research Brief on Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate (CAS: 1805664-51-0)

Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate (CAS: 1805664-51-0) is a fluorinated phenylacetate derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by its trifluoromethylthio and difluoromethoxy substituents, is being explored for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, making it a promising candidate for drug discovery.

Recent studies have focused on the synthesis and optimization of Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate, with particular emphasis on its role as an intermediate in the production of bioactive molecules. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, to achieve high yields and purity. The compound's structural complexity and the need for regioselective functionalization have posed challenges, but recent breakthroughs in catalysis have significantly improved its accessibility.

In the context of biological activity, preliminary investigations suggest that Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate exhibits inhibitory effects on specific enzymatic targets, including kinases and proteases. These findings are supported by in vitro assays demonstrating its potency at micromolar concentrations. Additionally, its pharmacokinetic properties, such as plasma stability and membrane permeability, are under evaluation to assess its suitability as a drug candidate. Computational modeling studies have further elucidated its binding interactions with target proteins, providing insights for structure-activity relationship (SAR) optimization.

The potential therapeutic applications of this compound span multiple disease areas, including oncology, infectious diseases, and inflammatory disorders. For instance, its ability to modulate key signaling pathways implicated in cancer cell proliferation has sparked interest in its development as an anticancer agent. Furthermore, its antimicrobial properties against drug-resistant pathogens are being explored, with recent data indicating synergistic effects when combined with existing antibiotics.

Despite these promising developments, challenges remain in the clinical translation of Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate. Issues such as off-target toxicity, metabolic degradation, and formulation stability need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development, with several patents filed in recent years to protect its synthetic routes and therapeutic uses.

In conclusion, Ethyl 3-cyano-2-difluoromethoxy-5-(trifluoromethylthio)phenylacetate (CAS: 1805664-51-0) represents a versatile and high-value compound in the realm of chemical biology and drug discovery. Its unique structural attributes and emerging biological activities position it as a focal point for future research. Continued exploration of its synthetic pathways, mechanistic insights, and therapeutic potential will be critical to unlocking its full value in the pharmaceutical industry.

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